N-(2-(2-chloroethoxy)ethyl)acetamide
Description
Contextualizing N-(2-(2-chloroethoxy)ethyl)acetamide within the Scope of Acyl Halide and Ether Chemistry
This compound is a molecule that distinctly embodies principles from both ether and amide chemistry, with its synthesis rooted in reactions common to the preparation of alkyl and acyl halides. The structure features a robust ether linkage (-C-O-C-) and a stable amide group (-NH-C=O), which are fundamental functional groups in organic chemistry. fiveable.me Amides, often considered derivatives of carboxylic acids where a hydroxyl group is replaced by an amine, are known for their stability and are pervasive in biology and material science. wisdomlib.orgwikipedia.org
The synthesis of this compound itself highlights a key transformation that borders on acyl halide chemistry. A common and efficient laboratory preparation involves the treatment of its precursor, N-[2-(2-hydroxyethoxy)ethyl]acetamide, with thionyl chloride (SOCl₂). orgsyn.org This reaction converts the terminal hydroxyl group of the ethanol (B145695) moiety into a reactive chloro group. Thionyl chloride is also a classic reagent for converting carboxylic acids into highly reactive acyl chlorides, placing the synthesis of this chloro-functionalized amide within the broader context of reactions that generate halogenated compounds for subsequent nucleophilic substitution. orgsyn.orgresearchgate.net The resulting chloroalkane functionality is a prime site for reaction with nucleophiles, a cornerstone of alkyl halide chemistry.
Significance of the Chloroethoxyethyl-Amide Moiety as a Synthetic Platform
The chloroethoxyethyl-amide moiety is a potent synthetic platform due to its dual functionality. The terminal chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the amide group provides structural rigidity and specific binding interactions. This bifunctionality makes this compound a valuable "building block" for constructing larger, more elaborate molecules. orgsyn.org
A significant application is in the synthesis of per-N-alkyl-substituted polyaza-crown compounds. orgsyn.org In these syntheses, the chloroethoxyethyl portion acts as a flexible arm. The chloro group can react with amines to build larger polyamino chains. These chains, containing repeating ether and amine units, can then undergo ring-closure reactions to form various polyaza-crowns. orgsyn.org The amide group in the original building block can be hydrolyzed under acidic or basic conditions to release a primary amine, providing another reactive site for further elaboration or for completing the macrocyclic structure. wikipedia.org This strategic use of the chloroethoxyethyl-amide moiety allows for the systematic and controlled assembly of complex macrocycles, which are important in host-guest chemistry and as ligands for metal ions.
Historical Development and Emerging Research Trajectories of Related Amide Derivatives
Amide derivatives form a vast and historically significant class of organic compounds. wisdomlib.org The amide bond, or peptide bond, is the fundamental linkage in proteins, making it central to biochemistry. wikipedia.org In polymer chemistry, synthetic polyamides like Nylon and Kevlar demonstrate the structural robustness conferred by this functional group. wikipedia.org The development of methods for forming amide bonds has been a central theme in organic synthesis for over a century, evolving from simple reactions of ammonia (B1221849) with acid halides to the sophisticated coupling reagents used in modern peptide synthesis. nih.govmasterorganicchemistry.combritannica.com
Halogenated amide derivatives, such as N-aryl 2-chloroacetamides, have long been used as versatile reagents. researchgate.net The easy replacement of the chlorine atom by various nucleophiles makes them ideal for synthesizing a wide range of heterocyclic compounds and other functionalized molecules. researchgate.net
Emerging research continues to expand the utility of amide-containing structures. A significant trajectory is the development of "amide bond bioisosteres," which are chemical groups that can replace an amide bond in a biologically active molecule to improve its properties, such as metabolic stability. nih.gov For instance, heterocycles like 1,2,3-triazoles and 1,3,4-oxadiazoles have been successfully used as amide surrogates in the design of novel therapeutic agents. nih.gov This search for amide mimics underscores the ongoing effort to modulate the properties of molecules by subtly altering this key functional group, pointing towards a future of continued innovation in the synthesis and application of amide derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-chloroethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIILLKXNMQNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291758 | |
| Record name | N-[2-(2-Chloroethoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118974-47-3 | |
| Record name | N-[2-(2-Chloroethoxy)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Chloroethoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 2 Chloroethoxy Ethyl Acetamide
Direct Acylation Approaches
A conceptually straightforward method to synthesize N-(2-(2-chloroethoxy)ethyl)acetamide is through the direct acylation of 2-(2-chloroethoxy)ethylamine. This involves forming the amide bond by reacting the primary amine with an acetylating agent.
Synthesis via Reaction of 2-(2-chloroethoxy)ethylamine with Acetic Anhydride (B1165640) or Acetic Acid in the Presence of a Base
The direct N-acylation of 2-(2-chloroethoxy)ethylamine can be achieved using common acetylating agents like acetic anhydride or acetyl chloride. Typically, the reaction with acetic anhydride is performed in a suitable solvent, and while it can proceed without a catalyst, a base is often added to neutralize the acetic acid byproduct. researchgate.netgoogle.comyoutube.com The use of a base, such as triethylamine (B128534) or pyridine (B92270), can drive the reaction to completion.
Alternatively, acetyl chloride can be used, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) that is produced. quora.com The high reactivity of acetyl chloride allows for rapid conversion.
While specific literature detailing this direct acylation for this exact substrate is not abundant, the general principles of amine acylation are well-established. researchgate.netgoogle.comyoutube.com The reaction would likely proceed as follows:
With Acetic Anhydride: 2-(2-chloroethoxy)ethylamine + (CH₃CO)₂O → this compound + CH₃COOH
With Acetyl Chloride: 2-(2-chloroethoxy)ethylamine + CH₃COCl → this compound + HCl
Optimization of Reaction Conditions for Direct Acylation
Optimizing the direct acylation of 2-(2-chloroethoxy)ethylamine would involve several key parameters. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate heat transfer. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly employed. Temperature control is also important; while the reaction is often exothermic, gentle heating may be required to ensure complete conversion. The stoichiometry of the reactants, particularly the amount of acylating agent and base, would need to be fine-tuned to maximize the yield and minimize the formation of byproducts.
| Parameter | Consideration for Optimization | Potential Outcome |
| Acetylating Agent | Acetic anhydride vs. Acetyl chloride | Acetyl chloride is more reactive but generates corrosive HCl. Acetic anhydride is less reactive but may require a catalyst or higher temperatures. |
| Base | Stoichiometric vs. Catalytic | A stoichiometric amount of a tertiary amine base is often used to neutralize the acid byproduct. |
| Solvent | Aprotic (e.g., DCM, THF) vs. Protic | Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. |
| Temperature | 0°C to reflux | Lower temperatures can control exothermicity and improve selectivity, while higher temperatures can increase the reaction rate. |
Conversion from Precursor Compounds
An alternative and well-documented strategy involves the formation of the chloro-substituted ethyl ether from a hydroxyl-containing precursor. This approach separates the amide formation and chlorination steps.
Synthesis from N-[2-(2-Hydroxyethoxy)ethyl]acetamide via Halogenation (e.g., Thionyl Chloride)
A robust and high-yielding method for preparing this compound is the chlorination of its hydroxyl precursor, N-[2-(2-hydroxyethoxy)ethyl]acetamide. orgsyn.org This reaction is effectively carried out using a chlorinating agent such as thionyl chloride (SOCl₂). orgsyn.org
The synthesis begins with the preparation of the precursor, N-[2-(2-hydroxyethoxy)ethyl]acetamide. This is achieved by the acylation of 2-(2-aminoethoxy)ethanol (B1664899) with acetic anhydride. orgsyn.org The reaction is typically performed in a solvent like anhydrous ethanol (B145695), with the temperature controlled to remain at or below 40°C during the addition of acetic anhydride. orgsyn.org Subsequent refluxing completes the reaction, yielding the hydroxy-amide precursor in high yields (92-97%) after distillation. orgsyn.org
The subsequent chlorination step involves treating N-[2-(2-hydroxyethoxy)ethyl]acetamide with thionyl chloride, often in a solvent like chloroform (B151607). orgsyn.org The thionyl chloride is added dropwise at a reduced temperature (10–15°C) before the mixture is stirred at room temperature and then refluxed for a short period. orgsyn.org The final product is isolated by distillation, with reported yields in the range of 73–77%. orgsyn.org
Methodological Refinements for Chlorination Reactions
The chlorination of N-[2-(2-hydroxyethoxy)ethyl]acetamide can be refined to optimize yield and purity. The choice of chlorinating agent is a key variable. While thionyl chloride is effective, other reagents like oxalyl chloride or phosphorus trichloride (B1173362) could also be considered, potentially offering different reactivity profiles or milder conditions. The reaction solvent can also be varied; for instance, using a non-polar solvent might facilitate product isolation. Temperature and reaction time are critical parameters to control to minimize the formation of potential byproducts from side reactions. The work-up procedure, including the removal of excess chlorinating agent and solvent, is crucial for obtaining a pure product. orgsyn.org
| Parameter | Refinement Consideration | Potential Impact |
| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride vs. PCl₃ | Different agents offer varying reactivity and may require different reaction conditions and work-up procedures. |
| Solvent | Chloroform vs. Dichloromethane vs. Toluene | Solvent choice can affect solubility, reaction temperature, and ease of removal. |
| Temperature Control | Dropwise addition at low temp, followed by reflux | Precise temperature control is crucial to manage the exothermic reaction and prevent byproduct formation. orgsyn.org |
| Work-up | Rotary evaporation followed by distillation | Efficient removal of volatile byproducts and unreacted reagents is key to high purity. orgsyn.org |
Multi-Step Synthesis from Simpler Feedstocks
The synthesis of this compound can also be integrated into a multi-step sequence starting from more fundamental chemical feedstocks. One such pathway begins with diethylene glycol.
A potential route involves the selective chlorination of one of the hydroxyl groups of diethylene glycol to form 2-(2-chloroethoxy)ethanol (B196239). This can be achieved using reagents like thionyl chloride or by reaction with hydrogen chloride. google.comgoogle.com The resulting 2-(2-chloroethoxy)ethanol could then be converted to 2-(2-chloroethoxy)ethylamine. This transformation would likely proceed through a two-step process: first, conversion of the remaining hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. Finally, the resulting 2-(2-chloroethoxy)ethylamine would be acetylated as described in the direct acylation approach (Section 2.1) to yield the final product.
Another established multi-step synthesis starts with 2-(2-aminoethoxy)ethanol. orgsyn.org As detailed in section 2.2.1, this starting material is first acetylated with acetic anhydride to form N-[2-(2-hydroxyethoxy)ethyl]acetamide. orgsyn.org This intermediate is then chlorinated using thionyl chloride to produce this compound. orgsyn.org This two-step process from a commercially available amino alcohol is a practical and efficient method for laboratory-scale synthesis. orgsyn.org
Diethanolamine-Based Routes Involving Halogen Replacement and Acylation
A well-documented and practical route to this compound begins with a derivative of diethanolamine, specifically 2-(2-aminoethoxy)ethanol. This multi-step process involves an initial acylation followed by a halogen replacement step.
The first stage is the N-acetylation of 2-(2-aminoethoxy)ethanol to produce the intermediate, N-[2-(2-hydroxyethoxy)ethyl]acetamide. jeeadv.ac.in This is typically achieved by reacting 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is generally performed in a solvent like anhydrous ethanol, and the temperature is carefully controlled to remain at or below 40°C during the addition of acetic anhydride. jeeadv.ac.in Following the initial reaction, a brief period of reflux ensures the completion of the acylation. This step proceeds with high efficiency, with reported yields in the range of 92–97%. jeeadv.ac.in
| Step | Reactants | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | 2-(2-aminoethoxy)ethanol, Acetic Anhydride | Anhydrous Ethanol | Initial temp. ≤ 40°C, then 15 min reflux | 92-97% | jeeadv.ac.in |
| Chlorination | N-[2-(2-Hydroxyethoxy)ethyl]acetamide, Thionyl Chloride | Chloroform | Initial temp. 10-15°C, then RT, then 20 min reflux | 73-77% | jeeadv.ac.in |
Oxidative Approaches utilizing 2-Chloroethoxy Ethanol
A theoretical alternative for the synthesis of this compound involves the direct oxidative amidation of 2-(2-chloroethoxy)ethanol. While the direct oxidation of 2-chloroethoxy ethanol typically yields 2-(2-chloroethoxy)acetic acid, modern catalytic systems offer the potential for coupling alcohols with amines to form amides directly. ijpsr.infonih.gov This approach would represent a more convergent and potentially greener pathway.
These reactions generally proceed through the initial oxidation of the alcohol to an aldehyde intermediate. researchgate.net This aldehyde then reacts with an amine to form a hemiaminal, which is subsequently oxidized to the final amide product. nih.govresearchgate.net Various transition-metal catalysts, including those based on copper, rhodium, and gold, have been shown to be effective for the oxidative amidation of a range of alcohols. nih.govrsc.orgthieme-connect.com For instance, copper/nitroxyl catalyst systems are effective in the aerobic oxidative coupling of alcohols and amines. nih.gov Similarly, rhodium-catalyzed methods can couple allylic alcohols or aldehydes with amines to form amides. rsc.org
Comparative Analysis of Synthetic Pathways
A comparison of the diethanolamine-based route and the potential oxidative pathway highlights trade-offs between established reliability and the potential advantages of modern catalytic methods.
Efficiency and Selectivity Considerations in Different Synthetic Routes
In contrast, the efficiency and selectivity of a hypothetical oxidative amidation route are less certain without experimental data for this specific substrate. A primary challenge in the oxidative amidation of alcohols is achieving high selectivity for the desired amide over potential byproducts. researchgate.net Over-oxidation of the intermediate aldehyde to the corresponding carboxylic acid is a common side reaction that can lower the yield of the amide. The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired product. While many modern catalytic systems report good to excellent yields for various substrates, the presence of the chloro-substituent in 2-chloroethoxy ethanol could potentially influence catalyst activity and selectivity. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry provides another lens through which to compare these synthetic pathways. Key metrics include atom economy, the nature of reagents and solvents, and waste generation.
The diethanolamine-based route has some significant drawbacks from a green chemistry perspective. The chlorination step using thionyl chloride is particularly problematic. rsc.org Thionyl chloride is a hazardous reagent that reacts with water, and the reaction produces stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are toxic and corrosive gases. wikipedia.orglibretexts.org This leads to a low atom economy for this step. The use of chlorinated solvents like chloroform is also undesirable due to their environmental and health concerns. nih.gov
Atom Economy Calculation for Diethanolamine-Based Route:
Step 1 (Acylation): C₄H₁₁NO₂ + C₄H₆O₃ → C₆H₁₃NO₃ + C₂H₄O₂
MWs: 105.14 + 102.09 → 147.17 + 60.05
Atom Economy = (MW of C₆H₁₃NO₃) / (MW of C₄H₁₁NO₂ + MW of C₄H₆O₃) = 147.17 / (105.14 + 102.09) = 71.0%
Step 2 (Chlorination): C₆H₁₃NO₃ + SOCl₂ → C₆H₁₂ClNO₂ + SO₂ + HCl
MWs: 147.17 + 118.97 → 137.56 + 64.07 + 36.46
Atom Economy = (MW of C₆H₁₂ClNO₂) / (MW of C₆H₁₃NO₃ + MW of SOCl₂) = 137.56 / (147.17 + 118.97) = 51.9%
An oxidative amidation route, if successfully developed, could offer significant green advantages. Catalytic methods, by definition, reduce the amount of reagents required. rsc.org An ideal process would use a benign oxidant such as molecular oxygen (from air) and a non-hazardous solvent, potentially even water. thieme-connect.com Such a process would have a much higher atom economy, with water being the only major byproduct, thus aligning better with the principles of waste prevention and designing safer syntheses. rsc.org However, many reported oxidative amidations still rely on stoichiometric oxidants like tert-butyl hydroperoxide (TBHP), which would diminish some of the green benefits. researchgate.net
| Metric | Diethanolamine-Based Route | Potential Oxidative Approach |
|---|---|---|
| Starting Materials | 2-(2-aminoethoxy)ethanol, Acetic Anhydride, Thionyl Chloride | 2-chloroethoxy ethanol, Amine Source (e.g., Acetamide) |
| Efficiency/Yield | Established, good overall yield (approx. 67-75%) | Hypothetical, potentially high but substrate-dependent |
| Selectivity | High and well-controlled | Potential challenge: over-oxidation to carboxylic acid |
| Atom Economy | Moderate for acylation (71.0%), Poor for chlorination (51.9%) | Potentially very high (if using O₂ as oxidant) |
| Key Reagents | Hazardous (Thionyl Chloride) | Catalytic (Transition Metals), potentially benign oxidant (O₂) |
| Byproducts | SO₂, HCl, Acetic Acid | Ideally H₂O |
| Solvents | Includes undesirable chlorinated solvents (Chloroform) | Potential for greener solvents |
Chemical Reactivity and Transformation Mechanisms of N 2 2 Chloroethoxy Ethyl Acetamide
Amide Functional Group Reactivity
The amide functional group in N-(2-(2-chloroethoxy)ethyl)acetamide, while generally stable, can undergo specific reactions under appropriate conditions. Its reactivity is centered on the nitrogen atom and the adjacent carbonyl group.
The amide bond of this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions. researchgate.net
Under acidic conditions , the hydrolysis mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion lead to the formation of a carboxylic acid (2-(2-chloroethoxy)acetic acid) and an ammonium (B1175870) salt (2-(2-aminoethoxy)ethylammonium ion). For some related chloroacetamide compounds, acid-mediated hydrolysis can lead to the cleavage of both the amide and ether groups. researchgate.net
In basic conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. The leaving group is subsequently protonated by the solvent or the carboxylic acid formed in the reaction. Base-catalyzed hydrolysis of chloroacetamides can occur either through an intermolecular SN2 reaction, leading to hydroxy-substituted derivatives, or through the cleavage of the amide bond itself. researchgate.net The stability of amide bonds is significant; at neutral pH, the half-life for non-enzymatic hydrolysis can be hundreds of years. nih.gov
The nitrogen atom of the secondary amide in this compound possesses a lone pair of electrons and a hydrogen atom, allowing for potential N-alkylation and N-acylation reactions. However, amides are weak nucleophiles, and these reactions often require specific conditions.
N-Alkylation: The direct alkylation of the amide nitrogen is generally challenging due to the low nucleophilicity of the amide. To facilitate this reaction, a strong base is typically required to deprotonate the amide, forming a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide. For example, studies on 17-azasteroid lactams (a type of cyclic amide) have shown that they can be readily alkylated with reactive alkyl iodides. nih.gov
N-Acylation: Similarly, N-acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation also generally requires the amide to be deprotonated first. The resulting amidate can then react with an acylating agent like an acyl chloride or an anhydride (B1165640). This process would convert the secondary amide into a diacylamine or imide derivative. Research has shown that secondary amides can be acylated to form tertiary amides, such as N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, which can then undergo further reactions. ekb.eg
Chloroethoxy Group Reactivity
The chloroethoxy group contains a primary alkyl chloride, which is a key site for reactivity in this compound. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles.
The chlorine atom is a good leaving group, making the terminal carbon of the ethoxy chain an excellent site for SN2 reactions. The chemical reactivity of chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.net
This compound can react with various oxygen-centered nucleophiles to form new ether or ester linkages.
Reaction with Phenoxides: In the presence of a base, phenols can be deprotonated to form more nucleophilic phenoxide ions. These can then displace the chloride ion from the chloroethoxy group to form an aryl ether. Protocols for the O-alkylation of phenols with similar chloro-alcohols have been developed, demonstrating the feasibility of this transformation. thieme-connect.de
Reaction with Carboxylates: The reaction of N-substituted chloroacetamides with the sodium or potassium salts of carboxylic acids proceeds in solvents like DMF to yield the corresponding esters. researchgate.net
Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent Example | Product Type |
| Phenoxide | Sodium Phenoxide | Aryl Ether |
| Carboxylate | Sodium Acetate (B1210297) | Ester |
Nitrogen-centered nucleophiles, such as primary and secondary amines, readily react with the chloroethoxy group to form new carbon-nitrogen bonds. ijpsr.info The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride. chemguide.co.uk
Reaction with Primary and Secondary Amines: A wide variety of amines can be used in this reaction. For instance, a common synthetic route involves the N-alkylation of primary aromatic amines with 2-chloroethanol (B45725), a structurally similar compound, to produce N-alkylated products. thieme-connect.de A patent describes the reaction of 2-(2-chloroethoxy)acetamide (B1366819) with a piperazine (B1678402) derivative (a secondary amine) in the presence of sodium carbonate and potassium iodide to yield the corresponding N-alkylated piperazine product.
Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline | Secondary Amine |
| Secondary Amine | Piperazine | Tertiary Amine |
| Heterocyclic Amine | Indole | N-Alkylated Heterocycle |
Nucleophilic Substitution Reactions Involving the Chlorine Atom
Reactions with Sulfur-Centered Nucleophiles
The chloroacetyl group in this compound renders the α-carbon susceptible to nucleophilic attack. Sulfur-centered nucleophiles, which are generally soft and highly nucleophilic, readily react with such electrophilic centers. nih.govyoutube.com The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond.
Common sulfur nucleophiles that can react with this compound include thiols, thiourea (B124793), and mercaptoacetic acid. For instance, in a reaction with a thiol (R-SH) in the presence of a base, the corresponding thioether would be formed. The base deprotonates the thiol to generate the more nucleophilic thiolate anion (RS⁻), which then attacks the α-carbon of the chloroacetamide.
A key intermediate in the synthesis of certain heterocyclic systems is the formation of a sulfide (B99878) through the reaction of a chloroacetamide derivative with a mercapto-containing compound. nih.gov This initial substitution is a crucial step that precedes subsequent intramolecular cyclization. While specific studies on this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous to other N-substituted chloroacetamides. nih.gov
For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various thiocarbamoyl compounds in the presence of a base like sodium ethoxide leads to the formation of a sulfide intermediate, which then cyclizes to form thiophene (B33073) derivatives. nih.gov Similarly, the reaction of 2-mercaptobenzothiazole (B37678) with chloroacetyl chloride, followed by reaction with various amines, demonstrates the reactivity of the chloroacetyl group. nih.gov
Table 1: Examples of Reactions with Sulfur-Centered Nucleophiles (Analogous Systems)
| Chloroacetamide Derivative | Sulfur Nucleophile | Product Type | Reference |
| N-(4-acetylphenyl)-2-chloroacetamide | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | Thiophene derivative | nih.gov |
| Chloroacetyl chloride | 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole acetamide (B32628) | nih.gov |
Intramolecular Cyclization Pathways Facilitated by the Chloroethoxy Moiety
The structure of this compound, featuring a reactive chloroacetyl group and a flexible ethylaminoethyl chain containing an ether linkage, provides the foundation for various intramolecular cyclization reactions to form heterocyclic systems.
Thiazolidine-4-one Derivatives: The synthesis of thiazolidin-4-ones often involves the reaction of a compound bearing a chloroacetyl group with a sulfur-containing nucleophile, such as thiourea or a derivative of mercaptoacetic acid. While direct synthesis from this compound is not explicitly detailed, analogous reactions are well-established. For instance, the reaction of an amine with chloroacetyl chloride, followed by treatment with a thiocyanate, can lead to the formation of a thiazolidinone ring.
Thiophene Derivatives: The synthesis of thiophene derivatives from chloroacetamide precursors is a known transformation. A general strategy involves the reaction of a chloroacetamide with a sulfur-containing compound that can provide the necessary atoms for the thiophene ring. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of sodium ethoxide yields 3-hydroxythiophene derivatives. nih.gov The reaction proceeds through initial formation of a sulfide intermediate, followed by an intramolecular cyclization with the elimination of ethanol (B145695). nih.gov
Imidazole (B134444) and Pyrrole (B145914) Derivatives: The synthesis of imidazole and pyrrole derivatives often requires specific precursors and reaction conditions. While the direct conversion of this compound to these heterocycles is not prominently reported, related chloroacetamides can serve as building blocks. For instance, N-substituted imidazole derivatives can be synthesized by reacting an imidazole nucleus with a chloro-containing compound like ethyl chloroacetate. nih.gov The synthesis of pyrrole derivatives can be achieved through various methods, such as the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester. youtube.com The chloroethoxyethyl side chain of the title compound could potentially be modified to participate in such cyclizations, but this would likely involve multiple synthetic steps.
Morpholine (B109124) Derivatives: The nitrogen atom of the acetamide in this compound can act as a nucleophile. Under basic conditions, it is conceivable that an intramolecular cyclization could occur where the nitrogen attacks the carbon bearing the chlorine atom, which would lead to a morpholine-based structure. However, this specific intramolecular cyclization of this compound is not well-documented in the available literature. The synthesis of N-substituted morpholine derivatives has been reported from the reaction of morpholine with chloroacetyl chloride. jocpr.com
Ether Linkage Stability and Cleavage Reactions
The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orglibretexts.org
The mechanism of ether cleavage involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms in an SN1 or SN2 reaction, displacing the alcohol and forming an alkyl halide. libretexts.orglibretexts.org
In the case of this compound, the cleavage of the ether linkage would likely result in the formation of 2-chloroethanol and N-(2-hydroxyethyl)acetamide, or further reaction products depending on the reaction conditions and the excess of the acid used. The regioselectivity of the nucleophilic attack would depend on the specific conditions and the relative steric hindrance of the two carbon atoms adjacent to the ether oxygen. Given that both carbons are part of a primary alkyl chain, an SN2 mechanism is expected. libretexts.orglibretexts.org
Table 2: General Conditions for Ether Cleavage
| Reagent | Conditions | Product Types | Reference |
| HBr (concentrated) | Reflux | Alkyl bromide, Alcohol | chemistrysteps.comlibretexts.org |
| HI (concentrated) | Reflux | Alkyl iodide, Alcohol | chemistrysteps.comlibretexts.org |
It is important to note that under these harsh acidic conditions, the amide linkage may also be susceptible to hydrolysis.
N 2 2 Chloroethoxy Ethyl Acetamide As a Building Block in Complex Organic Synthesis
Architecture of Polyaza-Crown Compounds
Polyaza-crown ethers are a class of macrocyclic ligands containing multiple nitrogen atoms within the ether ring. Their synthesis often relies on the "building block" method, where linear precursor molecules containing reactive ends are cyclized. While various bifunctional molecules are employed for this purpose, the specific role of N-(2-(2-chloroethoxy)ethyl)acetamide is not extensively documented in prominent scientific literature.
Role as a Key Intermediate in the "Building Block" Method for Polyaza-Crown Ethers
The synthesis of azacrown ethers typically involves the condensation of components like dibromides or di-tosylates with acyclic bis(sulfonamides) under specific reaction conditions. rsc.org These methods rely on creating the macrocyclic ring through the reaction of nucleophilic nitrogen atoms with electrophilic alkyl halides. In principle, a molecule like this compound possesses both a nucleophilic amide nitrogen (once deprotonated) and an electrophilic chloroethyl group, suggesting its potential utility. However, a review of available literature does not confirm its established use as a key building block in the common synthetic routes for polyaza-crown ethers.
Facilitation of Ring Closure Reactions for Macrocyclic Ligand Formation
Ring closure is the critical step in the formation of macrocycles like polyaza-crown ethers. This is often achieved through high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The presence of a template ion, such as a lithium, sodium, or potassium cation, can also facilitate the reaction by holding the linear precursor in a conformation that promotes cyclization. rsc.org While N-substituted chloroacetamides are known to participate in reactions to form various heterocyclic systems, researchgate.net their specific application in facilitating the ring closure to form polyaza-crown macrocycles is not a widely reported synthetic strategy.
Scaffold for Pharmacologically Relevant Intermediates
The chemical reactivity of this compound makes it a useful scaffold for constructing molecules with biological activity. The chloro-substituent is a good leaving group, readily undergoing nucleophilic substitution, which is a key reaction in the synthesis of several active pharmaceutical ingredients (APIs).
Precursor in the Synthesis of Various Pharmacologically Active Molecules
N-substituted 2-chloroacetamides are a class of compounds recognized for their utility as precursors in medicinal chemistry. The ease with which the chlorine atom can be replaced by various nucleophiles (such as amines, thiols, or alkoxides) makes them versatile intermediates for building diverse molecular structures, including various heterocyclic systems. researchgate.net The most prominent and well-documented use of this compound is in the synthesis of the second-generation antihistamine, Levocetirizine, and its racemic parent compound, Cetirizine.
Intermediate in the Synthesis of Levocetirizine
This compound is a crucial intermediate in a widely cited synthetic route to Levocetirizine and Cetirizine. In this process, it serves as the electrophilic component that introduces the ethoxy-acetamide side chain onto the piperazine (B1678402) ring of the core structure.
The synthesis involves the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with this compound. This alkylation reaction is typically carried out in the presence of a base and a suitable solvent system. The resulting amide intermediate, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetamide, is then hydrolyzed to yield the final carboxylic acid product, Cetirizine. For the synthesis of Levocetirizine, the levorotatory isomer, the corresponding chiral piperazine precursor is used.
Table 1: Reaction Parameters for Levocetirizine Intermediate Synthesis
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product |
|---|
This data is compiled from a representative synthetic procedure.
Construction of Novel Heterocyclic Systems
The dual functionality of this compound allows it to serve as a key precursor in the synthesis of various heterocyclic structures, particularly those containing nitrogen atoms. The chloroethyl group acts as a potent electrophile for alkylation reactions, while the acetamide (B32628) group can be hydrolyzed or reduced to unveil a primary amine, enabling subsequent cyclization or derivatization steps.
The synthesis of indenopyridine scaffolds is an area of significant interest due to their presence in bioactive alkaloids and their applications as therapeutic agents. echemcom.com Synthetic strategies often involve multi-component reactions utilizing starting materials like 1,3-indandione, various aldehydes, and ammonium (B1175870) acetate (B1210297) or other nitrogen sources to construct the fused pyridine (B92270) ring. echemcom.comekb.eg However, a direct synthetic route employing this compound for the specific construction of the indeno[1,2-b]pyridine core is not prominently described in a survey of the scientific literature.
This compound is a key intermediate in the "building block" methodology for synthesizing per-N-alkyl-substituted polyaza-crown compounds, which include piperazine and other diazacrown ether substructures. doi.org This strategy leverages the compound's reactive chloro group for an initial N-alkylation reaction with a suitable amine.
The general approach involves two main steps:
Alkylation: The chloro atom is displaced by a primary or secondary amine in a nucleophilic substitution reaction. For instance, reacting this compound with a diamine creates a longer, open-chain polyamine precursor. doi.org
Chain Elaboration and Cyclization: The acetamide group in the resulting intermediate can then be reduced to a secondary amine. This new amine, along with the terminal amine of the precursor, can then undergo a ring-closing reaction with another dielectrophile to form the desired macrocyclic system, such as a piperazine-containing crown ether. doi.org
This building block approach allows for the systematic construction of both symmetrical and asymmetrical polyaza-crown ethers. doi.org
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| This compound | Diamine (e.g., Benzylamine) | Na₂CO₃, NaI | Acetonitrile | Reflux | Open-chain bis-amide precursor |
Contributions to Material Science and Supramolecular Chemistry
The chemical handles present in this compound make it a suitable candidate for modifying surfaces and synthesizing complex host-guest systems, contributing significantly to the fields of material science and supramolecular chemistry.
The immobilization of functional molecules onto solid supports like silica (B1680970) gel is a widely used strategy for creating materials for catalysis, scavenging, and separation. silicycle.comsilicycle.com The chloroethyl group of this compound serves as an effective covalent anchor for grafting the molecule onto a suitably functionalized silica surface.
The chemical strategy for this application typically involves two stages:
Surface Activation: The silica gel surface, which is rich in silanol (B1196071) (Si-OH) groups, is first functionalized to introduce nucleophilic sites. A common method is treatment with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)triethoxysilane, to create a surface decorated with primary amine groups.
Grafting: The chloro group of this compound then reacts with the surface amine groups via nucleophilic substitution, covalently bonding the -(CH2)2-O-(CH2)2-NH-C(O)CH3 chain to the silica support.
The resulting amide-functionalized silica can be used directly for applications like metal ion chelation or can be further modified. For example, hydrolysis of the terminal acetamide group would yield a primary amine, which can then be used as a reactive site to build or attach a larger macrocyclic ligand designed for selective metal ion separation. This approach allows for the creation of robust, reusable materials for chromatography and environmental remediation. nih.gov
Calix[n]arenes are macrocyclic host molecules that can be selectively functionalized at their "lower rim" (phenolic hydroxyl groups) or "upper rim" to tune their size, shape, and binding capabilities. iaea.orgniscpr.res.in The derivatization of the lower rim with flexible, ligating sidearms is a common strategy to create receptors for specific ions and small molecules.
This compound can be used as an alkylating agent in a Williamson ether synthesis to modify the calixarene (B151959) scaffold. masterorganicchemistry.comyoutube.com In this reaction, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate one or more of the phenolic hydroxyl groups on the calixarene's lower rim, forming highly nucleophilic phenoxide anions. These anions then readily displace the chloride from this compound to form stable ether linkages. researchgate.net
This functionalization introduces flexible ether-amide chains onto the calixarene framework. These appended arms can significantly alter the binding properties of the macrocycle by:
Introducing Hydrogen-Bonding Sites: The amide N-H and carbonyl groups can participate in hydrogen bonding, enhancing affinity for complementary guest molecules.
Providing Coordination Sites: The ether and amide oxygens can act as coordination sites for metal cations.
Modifying Solubility: The introduction of these relatively polar groups can alter the solubility profile of the typically hydrophobic calixarene.
By controlling the stoichiometry of the reaction, chemists can add a specific number of these functional arms, leading to calixarene derivatives with finely tuned binding affinities and selectivities for various analytes. researchgate.net
Advanced Research Applications and Methodologies Involving N 2 2 Chloroethoxy Ethyl Acetamide
Design and Synthesis of Functionalized Derivatives
The synthetic utility of N-(2-(2-chloroethoxy)ethyl)acetamide is rooted in the reactivity of its chloroacetamide group, which can participate in a variety of nucleophilic substitution and amidoalkylation reactions.
Creation of N-Aryl 2-Chloroacetamide Derivatives for Diverse Synthetic Applications
The synthesis of N-aryl 2-chloroacetamide derivatives is a well-established area of research, yielding compounds with a range of biological activities and applications as synthetic intermediates. ijpsr.infoekb.egresearchgate.net Typically, these derivatives are synthesized through the reaction of an aromatic amine with chloroacetyl chloride. ijpsr.inforesearchgate.net
While the direct conversion of this compound to an N-aryl derivative is not a commonly documented pathway, the compound's structural elements could be hypothetically incorporated into N-aryl acetamide (B32628) structures. One speculative approach could involve the cleavage of the amide bond in this compound to yield 2-(2-chloroethoxy)ethylamine, which could then be acylated with a substituted aryl acetyl chloride. A more plausible, though indirect, application would be to use the chloroethoxyethyl moiety as a protecting or modifying group for a precursor that is later converted to an N-aryl acetamide.
The general synthesis of N-aryl 2-chloroacetamides involves the straightforward acylation of a primary or secondary aromatic amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. A variety of substituted anilines can be used to generate a library of N-aryl 2-chloroacetamide derivatives. ijpsr.info
Table 1: Examples of Synthesized N-Aryl 2-Chloroacetamide Derivatives and their Starting Materials
| N-Aryl 2-Chloroacetamide Derivative | Starting Aromatic Amine |
|---|---|
| 2-chloro-N-phenylacetamide | Aniline |
| 2-chloro-N-(4-methylphenyl)acetamide | p-Toluidine |
| 2-chloro-N-(4-methoxyphenyl)acetamide | p-Anisidine |
This table presents examples of N-aryl 2-chloroacetamide derivatives synthesized from the corresponding aromatic amines and chloroacetyl chloride, illustrating the general synthetic route.
Elaboration into Resveratrol Glycinate Derivatives and Related Stilbenes
Resveratrol, a natural stilbenoid, has garnered significant interest for its potential health benefits, leading to the synthesis of numerous derivatives to improve its bioavailability and efficacy. nih.govnih.govmdpi.comresearchgate.net The synthesis of resveratrol derivatives often involves modification of its hydroxyl groups. nih.govmdpi.com
There is no direct evidence in the scientific literature of this compound being used in the synthesis of resveratrol glycinate derivatives. The synthesis of such derivatives typically involves coupling a protected glycine amino acid to one of the hydroxyl groups of resveratrol.
Hypothetically, the 2-(2-chloroethoxy)ethylamino moiety could be incorporated into a resveratrol scaffold. For instance, the terminal chloro group of this compound could potentially be displaced by a phenoxide ion of resveratrol, forming an ether linkage. Subsequent manipulation of the acetamide group could then lead to more complex derivatives. However, this remains a speculative pathway without direct support from published research.
The synthesis of resveratrol derivatives is an active area of research, with various strategies employed to create analogs with enhanced biological activity. nih.govnih.govmdpi.comresearchgate.netresearchgate.net
Mechanistic Studies on Derivative Formation
Understanding the reaction mechanisms involving chloroacetamide derivatives is crucial for controlling the outcome of synthetic transformations and for designing novel reaction pathways.
Investigation of C-Amidoalkylation Processes Involving Chloroacetamide Derivatives
C-amidoalkylation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an amidoalkylating agent with a nucleophile, such as an aromatic compound. While studies specifically on this compound in this context are not available, research on structurally related chloroacetamide derivatives provides valuable mechanistic insights.
For example, the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been studied. This reaction proceeds via the in situ formation of a highly reactive N-acylimine intermediate under acidic conditions. The N-acylimine then acts as an electrophile and is attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond.
The mechanism likely involves the following steps:
Protonation of the hydroxyl group of the hemiaminal.
Elimination of a water molecule to form a resonance-stabilized N-acylimine cation.
Electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic carbon of the N-acylimine.
Deprotonation to restore the aromaticity of the ring and yield the final C-amidoalkylated product.
This mechanism highlights the potential of chloroacetamide derivatives to serve as precursors for electrophilic intermediates in C-C bond-forming reactions.
Stereochemical Considerations in Synthetic Transformations
The 2-chloroethoxyethyl group in this compound contains a stereogenic center if the two carbons of the ethyl group are substituted. However, in the parent molecule, no chiral center is present. Stereochemical considerations become important in reactions where a new stereocenter is formed, for instance, during nucleophilic substitution at the carbon bearing the chlorine atom if this carbon were prochiral.
Nucleophilic substitution reactions at a saturated carbon atom can proceed through different mechanisms, primarily S(_N)1 and S(_N)2, which have distinct stereochemical outcomes. chemicalnote.comyoutube.comlibretexts.org
S(_N)2 Mechanism: A bimolecular nucleophilic substitution (S(_N)2) reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. chemicalnote.comlibretexts.org This results in an inversion of the stereochemical configuration at that carbon center. libretexts.orglibretexts.org For a reaction involving the chloroethoxy group of a chiral derivative of this compound, an S(_N)2 reaction would lead to the formation of a product with the opposite stereochemistry. libretexts.orgembibe.com
S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a carbocation intermediate. libretexts.org This planar intermediate can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products. chemicalnote.comlibretexts.org
The primary nature of the carbon bearing the chlorine atom in this compound suggests that nucleophilic substitution reactions would likely proceed via an S(_N)2 mechanism, leading to inversion of configuration if a chiral center were present. chemicalnote.com
Table 2: Stereochemical Outcomes of Nucleophilic Substitution Reactions
| Reaction Mechanism | Stereochemical Outcome |
|---|---|
| S(_N)2 | Inversion of configuration |
This table summarizes the expected stereochemical outcomes for S(_N)1 and S(_N)2 reactions.
Theoretical and Computational Chemistry Studies
As of now, there are no specific theoretical or computational chemistry studies focused on this compound available in the public domain. However, computational methods could provide valuable insights into the structure, reactivity, and properties of this molecule.
Potential areas of computational investigation could include:
Conformational Analysis: The flexible ethoxyethyl chain allows for multiple conformations. Computational studies could identify the lowest energy conformers in the gas phase and in different solvents, which would be crucial for understanding its reactivity.
Electronic Structure Analysis: Quantum chemical calculations could be used to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges. This information would help in predicting the most reactive sites for nucleophilic and electrophilic attack.
Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways and transition states for reactions involving this compound, such as nucleophilic substitution or C-amidoalkylation. This would provide detailed mechanistic information and help in predicting reaction kinetics and product selectivity.
Spectroscopic Property Prediction: Computational methods can be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization of this compound and its derivatives.
While specific studies on this molecule are lacking, the application of these computational techniques would undoubtedly contribute to a deeper understanding of its chemical behavior and guide its application in advanced synthetic methodologies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-Aryl 2-Chloroacetamide |
| Resveratrol Glycinate |
| Resveratrol |
| Chloroacetyl chloride |
| 2-(2-chloroethoxy)ethylamine |
| 2-chloro-N-phenylacetamide |
| Aniline |
| 2-chloro-N-(4-methylphenyl)acetamide |
| p-Toluidine |
| 2-chloro-N-(4-methoxyphenyl)acetamide |
| p-Anisidine |
| 2-chloro-N-(4-chlorophenyl)acetamide |
| 4-Chloroaniline |
| Glycine |
Molecular Modeling and Electronic Structure Analysis of this compound and its Transition States
A comprehensive search of scientific databases and computational chemistry literature reveals no specific studies on the molecular modeling and electronic structure of this compound. Consequently, there is no available data regarding its optimized molecular geometry, including bond lengths and angles, nor are there published analyses of its Mulliken atomic charges or frontier molecular orbitals (HOMO-LUMO).
For other acetamide compounds, researchers have utilized computational methods to gain insights into their electronic properties. Such studies typically involve geometry optimization to find the most stable conformation of the molecule. Following optimization, calculations are performed to determine the distribution of electronic charge across the atoms and to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
In the absence of specific data for this compound, a hypothetical computational study would likely employ similar well-established theoretical methods. The analysis would extend to mapping the potential energy surface to identify and characterize the transition states of its potential reactions, which is crucial for understanding reaction mechanisms and kinetics. However, at present, such specific computational data for this compound is not available in the reviewed literature.
Prediction of Reactivity and Selectivity in Novel Transformations
Due to the lack of dedicated research on this compound, there are no published predictions concerning its reactivity and selectivity in novel chemical transformations. The reactivity of a molecule is intrinsically linked to its electronic structure, and without data from molecular modeling, any predictions would be purely speculative.
In a broader context, the reactivity of similar chloro-substituted acetamides is often dictated by the presence of the electrophilic carbon attached to the chlorine atom and the nucleophilic character of the amide nitrogen and oxygen. Computational models for related compounds have been used to predict sites of nucleophilic or electrophilic attack, thereby guiding the design of new synthetic routes. These models can also help in predicting the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different reaction pathways.
Should research be undertaken on this compound, computational approaches would be invaluable for predicting its behavior in various reaction conditions and for identifying potential new transformations. This could involve modeling its reactions with different nucleophiles and electrophiles to assess its synthetic utility. However, as of now, this predictive information is not present in the scientific literature.
Future Directions in Research on N 2 2 Chloroethoxy Ethyl Acetamide
Exploration of Undiscovered Synthetic Applications
The primary reactive center of N-(2-(2-chloroethoxy)ethyl)acetamide is the α-chloro group, which is highly susceptible to nucleophilic substitution (SN2) reactions. tandfonline.comresearchgate.net This reactivity is the cornerstone for its potential as a versatile building block in organic synthesis, particularly for constructing a wide array of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. researchgate.nettandfonline.com
Future research could systematically explore its reactions with various nucleophiles to generate novel molecular architectures. The displacement of the chloride ion by sulfur, nitrogen, or oxygen nucleophiles can lead to diverse and complex molecules. For instance, reaction with thiourea (B124793) or substituted thioureas could yield aminothiazoles, while reaction with 2-mercaptobenzothiazole (B37678) could produce N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net Similarly, its use in alkylating amines could lead to the synthesis of piperazine (B1678402) derivatives or other complex polyamines.
Another promising area is the use of this compound in multicomponent or intramolecular cyclization reactions to furnish heterocyclic systems like thiazolidin-4-ones, pyrroles, or imidazoles. researchgate.nettandfonline.com The compound's flexible ether chain could also be exploited to direct cyclization reactions, potentially leading to the formation of novel macrocycles or crown ether analogues containing an amide functionality. Furthermore, leveraging its structure in C-amidoalkylation reactions could provide a pathway to more complex functionalized amide derivatives. arkat-usa.org
Table 1: Potential Synthetic Transformations of this compound
| Reactant/Condition | Potential Product Class | Significance |
|---|---|---|
| Thiourea / Thioamides | Thiazoles / Thiazolidinones | Core structures in medicinal chemistry |
| Amines (Primary/Secondary) | Substituted Diamines / Piperazines | Building blocks for ligands and polymers |
| Mercapto-heterocycles | Heterocyclic Sulfides | Precursors for bioactive compounds researchgate.net |
| Intramolecular Cyclization | Lactams / Macrocycles | Unique conformational properties |
| Aromatic Compounds (Friedel-Crafts) | C-amidoalkylated Aromatics | Intermediate for complex molecules arkat-usa.org |
Development of Greener Synthetic Routes and Catalytic Approaches
Traditional methods for synthesizing N-substituted chloroacetamides often involve the use of chloroacetyl chloride with an appropriate amine, a reaction that can be hazardous and produce corrosive byproducts like HCl. tandfonline.com Future research should focus on developing more sustainable and environmentally benign synthetic pathways. Green chemistry principles, such as the use of safer solvents and catalytic methods, are central to this effort.
One promising approach is the use of water or buffered aqueous systems as the reaction medium, which is considered a preferred green solvent. tandfonline.com Research has demonstrated rapid and efficient N-chloroacetylation of amines in phosphate (B84403) buffer, offering an eco-friendly, metal-free, and scalable process. tandfonline.com Another avenue involves developing catalytic methods that avoid stoichiometric reagents. This could include the direct catalytic conversion of nitriles to N-substituted amides or the direct hydrogenation of amide precursors under mild conditions using novel ruthenium or copper-based catalysts. researchgate.netnih.govcbseacademic.nic.in
Furthermore, techniques such as solvent-free synthesis using microwave irradiation could significantly reduce energy consumption and reaction times. archivepp.com Improving upon existing methods, such as the reaction between an ester of monochloroacetic acid and anhydrous ammonia (B1221849), can also enhance yield and purity by minimizing the formation of by-products. google.com
Table 2: Comparison of Synthetic Routes for N-Substituted Acetamides
| Approach | Traditional Method | Potential Greener Alternative |
|---|---|---|
| Reagents | Chloroacetyl chloride, organic base | Carboxylic acids and amines with catalyst |
| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, phosphate buffer, or solvent-free tandfonline.comtandfonline.com |
| Catalysis | Often stoichiometric base | Metal-free, copper, or ruthenium catalysts tandfonline.comnih.gov |
| Energy Input | Conventional heating | Microwave-assisted synthesis archivepp.com |
| Byproducts | Chloride salts, excess base | Water (in direct amidation) |
Advanced Functional Material Development Using the Compound as a Monomer or Ligand Component
The bifunctional nature of this compound—possessing a reactive alkyl chloride for covalent modification and ether/amide groups capable of coordination and hydrogen bonding—makes it an attractive candidate for the development of advanced functional materials.
As a monomer , the terminal chloro group can serve as a handle for initiating polymerization or for post-polymerization modification. For instance, the chloride could be substituted with a polymerizable moiety like an acrylate (B77674) or a vinyl group, allowing for its incorporation into polymers via free-radical or cationic polymerization. researchgate.net Alternatively, the chloro group itself can act as an initiation site for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Polymers derived from this monomer would feature pendant acetamide (B32628) and ether functionalities, which could impart desirable properties such as hydrophilicity, biocompatibility, and thermo-responsiveness, similar to widely used materials like poly(ethylene glycol) (PEG). core.ac.uk
As a ligand , the oxygen atoms of the ether and carbonyl groups, along with the amide nitrogen, can act as donor sites for metal ions. This opens up possibilities for designing novel coordination polymers or metal-organic frameworks (MOFs). The flexibility of the ether linkage could allow for the formation of unique, stable complexes with specific geometries. These materials could find applications in catalysis, gas storage, or as chemical sensors. The synthesis of organochalcogen compounds from related N-aryl acetamides demonstrates the utility of the amide group in coordinating with various elements. ekb.eg
Table 3: Potential Functional Materials from this compound
| Role of Compound | Potential Material Type | Key Functional Properties | Potential Applications |
|---|---|---|---|
| Monomer | Functional Polyethers/Polyacrylates | Water solubility, biocompatibility, thermo-responsive | Drug delivery, hydrogels, smart coatings |
| Ligand | Coordination Polymers / MOFs | Catalytic activity, porosity, selective binding | Catalysis, chemical sensing, gas separation |
| Grafting Agent | Surface-Modified Materials | Altered surface energy, biocompatibility | Biomedical implants, antifouling surfaces |
Bio-inspired Chemical Synthesis Utilizing this compound Motifs
Bio-inspired synthesis aims to create novel materials and molecules by mimicking the structures and functions found in nature. nih.govyoutube.com The structural elements of this compound offer intriguing possibilities for designing bio-inspired materials.
The repeating [–CH₂–CH₂–O–CH₂–C(O)NH–] unit within polymers derived from this compound bears a structural resemblance to peptoids (oligomers of N-substituted glycines) and other peptide mimics. This similarity could be exploited to create novel peptidomimetic scaffolds. By functionalizing the terminal chloride with various biological motifs, researchers could develop oligomers that fold into specific secondary structures or bind to biological targets.
Furthermore, the hydrophilic and flexible nature of the ether-amide backbone is reminiscent of polyethylene (B3416737) glycol (PEG), a polymer widely used to confer "stealth" properties to drug delivery systems and improve the biocompatibility of materials. Polymers synthesized from this compound could be explored as next-generation PEG alternatives, potentially offering enhanced functionality due to the presence of the amide group, which can participate in hydrogen bonding. This could be valuable in applications like tissue engineering, where scaffolds must interact favorably with cells and biological media. nih.gov The design of such materials draws inspiration from the way nature uses simple building blocks to create complex, functional architectures. nih.gov
Table 4: Bio-inspired Concepts Utilizing the this compound Motif
| Bio-Inspired Concept | Derived Structure/Material | Potential Application |
|---|---|---|
| Peptide Mimicry | Peptoid-like oligomers/polymers | Drug discovery, catalysts, molecular recognition |
| PEGylation Alternative | Functional hydrophilic polymers | Drug delivery, non-fouling surfaces, hydrogels |
| Self-Assembling Systems | Amphiphilic block copolymers | Micelles for encapsulation, smart materials |
| Extracellular Matrix Mimicry | Functionalized hydrogel scaffolds | Tissue engineering, regenerative medicine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-chloroethoxy)ethyl)acetamide in a laboratory setting?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-(2-chloroethoxy)ethylamine with acetic anhydride under reflux in an inert solvent (e.g., dichloromethane) . Purification typically involves recrystallization or column chromatography. Alternative routes may use chloroacetyl chloride as a starting reagent, followed by coupling with ethanolamine derivatives under basic conditions (e.g., triethylamine) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to avoid over-acylation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- NMR Spectroscopy : Characterize the compound using H and C NMR to confirm the presence of the chloroethoxy group (δ ~3.6–3.8 ppm for CHCl) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 194.05 for CHClNO) .
- Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of the chloroethoxy group in cross-coupling reactions?
- Reactivity Profile : The chloroethoxy moiety undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For example, in the synthesis of morpholinone derivatives, the chlorine atom is displaced by nucleophiles like 4-nitrophenylamine, forming N-arylated products .
- Kinetic Studies : Use DFT calculations to model transition states or monitor reaction kinetics via UV-Vis spectroscopy when coupling with aromatic amines .
- Contradictions : Conflicting reports exist on solvent effects—polar aprotic solvents (e.g., DMF) may accelerate substitution but risk side reactions like elimination .
Q. How does this compound interact with biological targets, and what are its potential pharmacological implications?
- Biological Screening :
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays. Related chloroacetamides show inhibitory activity at IC values <10 µM .
- Receptor Binding : Radioligand displacement assays (e.g., for GABA receptors) can assess affinity. Structural analogs with pyrimidine or phenyl groups exhibit selective binding .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in H NMR signals for diastereomeric products (e.g., 2-chloro-N-[trichloroethyl]acetamide derivatives) can arise from dynamic stereochemical effects. Use variable-temperature NMR or NOESY to confirm configurations .
- Comparative Analysis : Cross-reference IR carbonyl stretches (1680–1720 cm) and X-ray crystallography data (if available) to validate structural assignments .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
